![molecular formula C7H6N2O B1426078 Pyrrolo[1,2-B]pyridazin-4(1H)-one CAS No. 888720-26-1](/img/structure/B1426078.png)

Pyrrolo[1,2-B]pyridazin-4(1H)-one

概要

説明

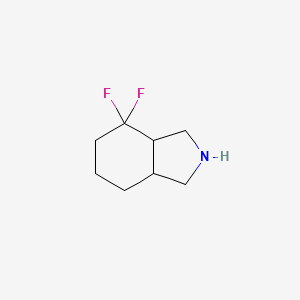

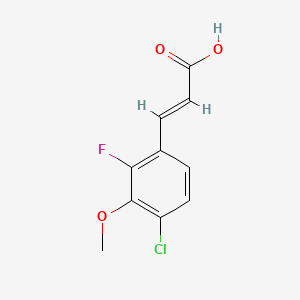

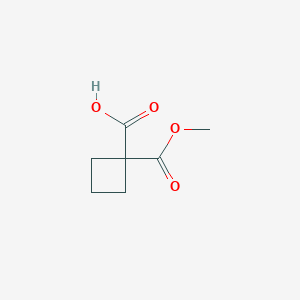

Pyrrolo[1,2-B]pyridazin-4(1H)-one is a nitrogen-containing heterocyclic compound . It has a molecular weight of 134.14 . The IUPAC name for this compound is pyrrolo[1,2-b]pyridazin-4(1H)-one .

Synthesis Analysis

A one-pot copper (II)-catalyzed tandem synthesis of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones from N-aminopyrroles has been developed . This tandem reaction involves a Conrad–Limpach-type reaction, including the thermal condensation of N-aminopyrroles with the carbonyl group of β-oxo esters followed by the cyclization of Schiff base intermediates .Molecular Structure Analysis

The InChI code for Pyrrolo[1,2-B]pyridazin-4(1H)-one is 1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H . The InChI key is QGWOZLJTLRKDOF-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrrolo[1,2-B]pyridazin-4(1H)-one can be synthesized from N-aminopyrroles . The corresponding products could be converted directly into diverse pyrrolo[1,2-b]pyridazine for drug discovery and materials science .Physical And Chemical Properties Analysis

Pyrrolo[1,2-B]pyridazin-4(1H)-one has a predicted density of 1.33±0.1 g/cm3 . It has a boiling point of 250.499°C at 760 mmHg . The compound is a solid at room temperature .科学的研究の応用

Cancer Therapy: FGFR Inhibitors

Pyrrolo[1,2-B]pyridazin-4(1H)-one: derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are critical in various types of tumors, and their abnormal activation is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer . Compounds like 4h, derived from Pyrrolo[1,2-B]pyridazin-4(1H)-one, have shown to inhibit cancer cell proliferation, induce apoptosis, and significantly reduce migration and invasion of cancer cells .

Lead Compound Optimization

Due to its low molecular weight and potent FGFR inhibitory activity, Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives serve as appealing lead compounds for further optimization in drug development . The optimization process involves enhancing the compound’s pharmacological profile, which includes its potency, selectivity, and pharmacokinetics.

Signal Transduction Pathway Studies

The FGFR signaling pathway is involved in organ development, cell proliferation and migration, angiogenesis, and other physiological processes . Studying Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives can provide insights into the signal transduction pathways regulated by FGFRs, contributing to a better understanding of cellular mechanisms.

Design Strategy for Novel Chemotypes

Researchers utilize structure-based design strategies to create novel chemotypes of FGFR inhibitors using the Pyrrolo[1,2-B]pyridazin-4(1H)-one motif as a hinge binder . This approach helps in the discovery of new therapeutic agents with potential clinical applications.

Transwell Chamber Assay for Metastasis Research

The effect of Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives on the migration and invasion abilities of cancer cells can be evaluated through the transwell chamber assay . This assay is crucial for metastasis research and understanding how cancer spreads within the body.

Development of Targeted Cancer Therapeutics

The development of targeted cancer therapeutics is another application of Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives. By specifically targeting the FGFR signaling pathway, these compounds can be used to create therapies that are more effective and have fewer side effects compared to traditional chemotherapy .

Understanding Drug Resistance Mechanisms

Studying the interaction of Pyrrolo[1,2-B]pyridazin-4(1H)-one derivatives with FGFRs can also help in understanding the mechanisms behind drug resistance in cancer therapy . This knowledge is vital for developing new strategies to overcome resistance and improve treatment outcomes.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1H-pyrrolo[1,2-b]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWOZLJTLRKDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725560 | |

| Record name | Pyrrolo[1,2-b]pyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-B]pyridazin-4(1H)-one | |

CAS RN |

888720-26-1 | |

| Record name | Pyrrolo[1,2-b]pyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is novel about the reported synthesis of 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones?

A1: The research presents a novel one-pot method for synthesizing 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones using a copper(II) catalyst. [] This approach utilizes a tandem reaction sequence involving a Conrad–Limpach-type reaction. Unlike traditional Conrad–Limpach quinoline synthesis, this method successfully employs copper(II) as a catalyst, marking its first reported use in this type of transformation. [] This finding offers a potentially more efficient and versatile route to these valuable compounds. You can find more details in the paper published here: .

Q2: What is the significance of synthesizing compounds like 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones?

A2: The significance lies in the potential of these compounds to serve as building blocks for more complex molecules with applications in drug discovery and materials science. [] The ability to introduce various substituents at the 2-position allows for fine-tuning of the molecule's properties, potentially leading to improved efficacy, altered reactivity, or enhanced material properties. This highlights the importance of developing efficient and versatile synthetic routes like the copper(II)-catalyzed method described in the research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)

![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)

![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)